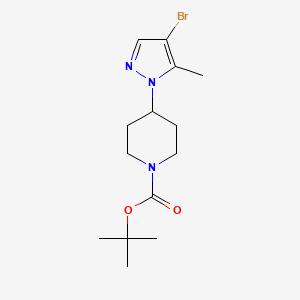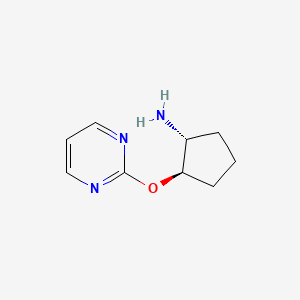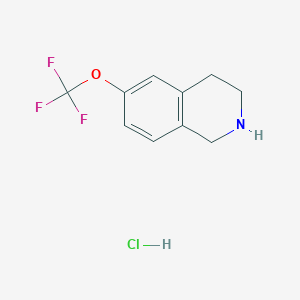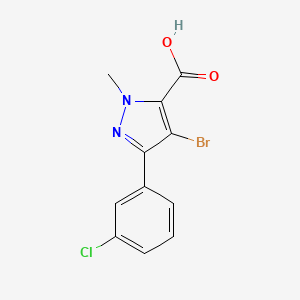
Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C13H20BrN3O2 and a molecular weight of 330.22 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2cc(Br)cn2 . For a detailed structural analysis, techniques such as NMR, MS, FT-IR, and X-ray diffraction can be used . Physical And Chemical Properties Analysis
This compound is a solid . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
TBPB has been used in a variety of scientific research applications, including the study of ion channels, neuronal excitability, and pain signaling. TBPB has been shown to modulate voltage-gated sodium channels, leading to a decrease in neuronal excitability. This property of TBPB makes it a potential candidate for the development of new analgesic drugs. TBPB has also been shown to modulate the activity of TRPV1 channels, which are involved in pain perception. These properties of TBPB make it a valuable tool for studying pain signaling pathways.
Mecanismo De Acción
The mechanism of action of TBPB involves the modulation of ion channels, specifically voltage-gated sodium channels and TRPV1 channels. TBPB has been shown to shift the voltage dependence of sodium channel activation to more depolarized potentials, leading to a decrease in neuronal excitability. TBPB has also been shown to modulate the activity of TRPV1 channels by increasing their sensitivity to capsaicin, a TRPV1 agonist.
Biochemical and Physiological Effects:
TBPB has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the decrease in neuronal excitability, and the modulation of TRPV1 channels. These effects make TBPB a potential candidate for the development of new analgesic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TBPB in lab experiments include its high purity and high yields, making it readily available for research purposes. Additionally, TBPB has been shown to be a potent modulator of ion channels, making it a valuable tool for studying various biological processes. The limitations of using TBPB in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on TBPB include the development of new analgesic drugs based on its properties as a modulator of ion channels and further research to fully understand its mechanism of action.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCIVZMQCWOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)





![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)
![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)

